

Application Notes and Protocols: 3,4,5-Trimethoxyphenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4,5-Trimethoxyphenylacetic acid*

Cat. No.: B1207566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

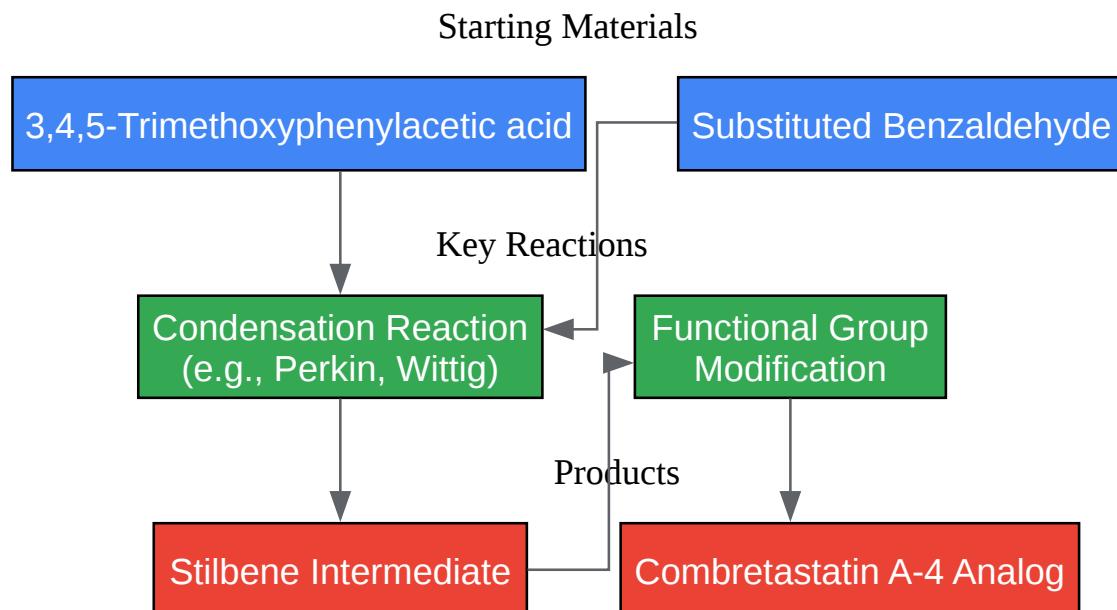
Introduction

3,4,5-Trimethoxyphenylacetic acid is a versatile reagent and building block in organic synthesis, primarily utilized for transformations involving its carboxylic acid moiety.^[1] Its stable 3,4,5-trimethoxyphenyl group is a key pharmacophore in a variety of biologically active molecules, most notably as a structural component of combretastatin A-4 and its analogues, which are potent tubulin polymerization inhibitors with significant antitumor and anti-vascular properties.^[2] This document provides detailed application notes and experimental protocols for the use of **3,4,5-trimethoxyphenylacetic acid** in the synthesis of bioactive compounds.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₅	[3]
Molecular Weight	226.23 g/mol	[3][4]
Appearance	Beige crystalline solid	[5]
Melting Point	117-120 °C	[4]
CAS Number	951-82-6	[3]
Solubility	DMSO: 45 mg/mL (198.91 mM)	[1]

Applications in Organic Synthesis



The primary application of **3,4,5-trimethoxyphenylacetic acid** lies in its role as a precursor for the "A" ring of combretastatin and its derivatives. The carboxylic acid group can be readily converted into a variety of functional groups, enabling the construction of complex molecules with diverse biological activities.

Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization.[2] However, its cis-double bond is prone to isomerization, which reduces its biological activity.[2] To overcome this, numerous analogues with restricted cis-geometry have been synthesized, often utilizing **3,4,5-trimethoxyphenylacetic acid** or its derivatives.

A common strategy involves the Perkin condensation between a substituted phenylacetic acid and a benzaldehyde derivative. For instance, a concise route to combretastatin A-4 involves the Perkin reaction between 3-bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde, followed by further transformations.[6] While this specific example doesn't start with **3,4,5-trimethoxyphenylacetic acid** itself, it highlights the importance of the substituted phenylacetic acid moiety in building the combretastatin scaffold.

The following diagram illustrates a generalized synthetic workflow for creating combretastatin A-4 analogs.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,5-trimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]

- 4. 3,4,5-Trimethoxyphenylacetic acid 97 951-82-6 [sigmaaldrich.com]
- 5. 3,4,5-Trimethoxyphenylacetic acid | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 3,4,5-Trimethoxyphenylacetic Acid in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207566#3-4-5-trimethoxyphenylacetic-acid-as-a-reagent-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com